(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride
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Description
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3N and its molecular weight is 225.639. The purity is usually 95%.
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Scientific Research Applications
Chromatography
Hydrophilic interaction chromatography (HILIC) serves as a valuable alternative for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. HILIC's compatibility with mass spectrometry due to its highly organic mobile phases makes it an attractive technique for analyzing various compounds, potentially including (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (Jandera, 2011).
Bio-ethanol Reforming for Hydrogen Production
Research on bio-ethanol reforming presents a promising method for hydrogen production from renewable resources. The selection of catalysts and their supports significantly affects the reforming process's efficiency, which could be an area of interest for studying the catalytic properties of various compounds, including those related to this compound (Ni, Leung, & Leung, 2007).
Coordination Chemistry of Thioureas
Thioureas and their coordination with transition metals offer insights into their chemistry, structure, and potential applications, including ligand behavior in coordination complexes. Such studies might provide a framework for investigating the interactions of this compound with metals (Saeed, Flörke, & Erben, 2014).
Hydroxyproline Determination
The determination of hydroxyproline, a significant component in collagen, involves methods that may relate to the analytical applications of this compound. Understanding these procedures could offer insights into the compound's utility in biochemical assays (Stegemann & Stalder, 1967).
Properties
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAGOCFOAYRDT-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662695 |
Source
|
Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213630-93-3 |
Source
|
Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.